Caroverine Hydrochloride

Descripción

CAROVERINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

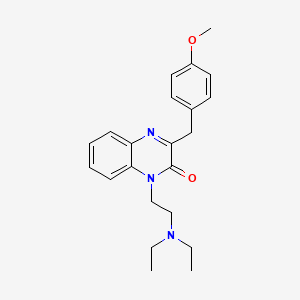

structure

See also: Caroverine Hydrochloride (active moiety of).

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNWTJUIMRLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23465-76-1 (Parent) | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20971127 | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-05-5, 23465-76-1 | |

| Record name | Caroverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caroverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline (B1680401) derivative, has emerged as a compound of interest for its neuroprotective properties, largely attributed to its interaction with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive examination of the mechanism of action of Caroverine Hydrochloride at the NMDA receptor. While initially developed as a spasmolytic agent, its antagonistic effects on glutamate (B1630785) receptors have prompted investigation into its therapeutic potential for conditions involving excitotoxicity, such as tinnitus and neurodegenerative disorders.[1][2] This document synthesizes the current understanding of Caroverine's interaction with NMDA receptors, details relevant experimental protocols for its characterization, and presents signaling pathways and experimental workflows through structured diagrams. It is important to note that while the qualitative effects of Caroverine are documented, specific quantitative binding affinities and kinetic data are not extensively available in publicly accessible literature.[3][4]

Introduction to Caroverine and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[5] However, its overactivation by the neurotransmitter glutamate can lead to excessive calcium influx, initiating a cascade of neurotoxic events known as excitotoxicity.[5] This process is implicated in the pathophysiology of various neurological conditions.[5] NMDA receptor antagonists, such as Caroverine, offer a therapeutic strategy by mitigating this excitotoxicity.[5]

Caroverine's pharmacological profile is multifaceted, exhibiting antagonism at both AMPA and NMDA receptors, as well as calcium channel blocking properties.[3][6] This dual action on glutamate receptors contributes to its neuroprotective effects by reducing excessive neuronal excitation and subsequent calcium overload.[7]

Mechanism of Action of Caroverine at NMDA Receptors

Caroverine's interaction with the NMDA receptor is complex and appears to be concentration-dependent. At lower concentrations, it is suggested to act as a competitive antagonist, while at higher concentrations, it functions as a non-competitive antagonist.[3][8] Some evidence also points to its action as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[7]

This non-competitive antagonism implies that Caroverine binds to a site on the receptor distinct from the glutamate-binding site, altering the receptor's conformation to prevent its activation and subsequent ion influx.[3] This modulation of the NMDA receptor channel directly inhibits the influx of Ca2+ and Na+, thereby dampening excitatory postsynaptic potentials and reducing neuronal depolarization.[3]

Downstream Signaling Consequences

The blockade of NMDA receptors by Caroverine leads to a significant reduction in intracellular calcium concentration ([Ca2+]i).[3] This has profound implications for various calcium-dependent downstream signaling pathways. For instance, reduced [Ca2+]i can lead to decreased activation of calcium-dependent enzymes such as CaMKII and protein kinase C (PKC), as well as transcription factors like CREB, which are involved in gene expression related to synaptic plasticity and cell survival.[4][9]

Quantitative Data and Comparative Analysis

| Parameter | Caroverine | Memantine | Ketamine | Dizocilpine (MK-801) |

| Mechanism | Competitive and Non-competitive Antagonist, Calcium Channel Blocker[3][5] | Uncompetitive, Low-affinity Open-channel Blocker[5] | Non-competitive Open-channel Blocker[5] | Non-competitive Open-channel Blocker[5] |

| Receptor Target(s) | NMDA, AMPA[6][10] | NMDA[5] | NMDA[5] | NMDA[5] |

| IC50 / Ki | Data not consistently reported[5] | IC50: ~1-10 µM[5] | IC50: ~1-5 µM[5] | IC50: ~10-50 nM[5] |

| Experimental Model | Guinea pig cochlear neurons[5] | Cultured neurons[5] | Cultured hippocampal neurons[5] | Rat brain membranes[5] |

| Key Features | Multifaceted action, also targets AMPA receptors and calcium channels[3][5] | Voltage-dependent, preferential block of open channels[5] | Rapid antidepressant effects[5] | High-affinity, slow unblocking kinetics[11] |

Experimental Protocols

To further elucidate the mechanism of action of Caroverine on NMDA receptors, several established experimental protocols can be employed.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Caroverine for the NMDA receptor.

-

Objective: To quantify the binding affinity of Caroverine for NMDA receptors in brain tissue homogenates.

-

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand for NMDA receptors: [3H]MK-801 (a non-competitive antagonist).[3]

-

This compound.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Prepare brain tissue homogenates.

-

Incubate the homogenates with a fixed concentration of [3H]MK-801 and varying concentrations of Caroverine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of Caroverine (the concentration that inhibits 50% of specific [3H]MK-801 binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents and the inhibitory effect of Caroverine.

-

Objective: To characterize the inhibitory effects of Caroverine on NMDA receptor function.

-

Methodology:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific NMDA receptor subunits.[5]

-

Recording:

-

Obtain a whole-cell patch-clamp recording.

-

Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.[3]

-

Isolate NMDA receptor-mediated currents by blocking AMPA receptors with an antagonist like CNQX.[3]

-

Record baseline currents evoked by the application of NMDA and a co-agonist like glycine.[5]

-

Apply varying concentrations of Caroverine and record the changes in current amplitude and kinetics.[3]

-

-

Data Analysis: Measure the peak amplitude and decay time constant of the recorded currents. Construct dose-response curves to determine the IC50 value of Caroverine.[4]

-

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by Caroverine.

-

Objective: To quantify the inhibitory effect of Caroverine on NMDA-induced calcium influx.

-

Materials:

-

Cultured neurons or brain slices.

-

Fluorescent calcium indicator (e.g., Fura-2 AM).

-

Recording solution (e.g., artificial cerebrospinal fluid).

-

NMDA and glycine.

-

This compound.

-

-

Methodology:

-

Load cells with a fluorescent calcium indicator.

-

Record baseline fluorescence.

-

Apply NMDA and glycine to induce an increase in intracellular calcium and record the fluorescence change.

-

Wash out the agonists.

-

Pre-incubate the cells with Caroverine.

-

Re-apply NMDA and glycine in the presence of Caroverine and record the fluorescence change.

-

Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration. Compare the magnitude of the calcium transients in the absence and presence of Caroverine to quantify its inhibitory effect.[3]

-

Conclusion and Future Directions

This compound presents a complex and promising pharmacological profile, primarily through its antagonistic actions on NMDA and AMPA receptors, as well as its calcium channel blocking properties.[3] Its mechanism of action at the NMDA receptor, characterized by non-competitive antagonism, leads to a reduction in excitotoxicity and downstream calcium-dependent signaling, highlighting its neuroprotective potential.

A significant gap in the current literature is the lack of comprehensive quantitative data on Caroverine's binding affinity and kinetics at NMDA receptors.[3][4] Future research should focus on conducting detailed radioligand binding studies and patch-clamp electrophysiology experiments to determine these crucial parameters. Furthermore, investigating the subunit selectivity of Caroverine for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B) would provide a more nuanced understanding of its pharmacological effects and aid in the development of more targeted therapeutic strategies.[4] The experimental protocols outlined in this guide provide a solid framework for undertaking such investigations.

References

- 1. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caroverine - Ace Therapeutics [acetherapeutics.com]

- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Caroverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine Hydrochloride, a quinoxaline (B1680401) derivative chemically identified as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug initially recognized for its spasmolytic and neuroprotective activities.[1] Its therapeutic applications in conditions associated with oxidative stress, such as certain inner ear diseases, have led to investigations into its direct antioxidant properties.[1][2] This technical guide provides a comprehensive analysis of the in vitro antioxidant capabilities of Caroverine, focusing on its efficacy in free radical scavenging and inhibition of lipid peroxidation. The primary mechanism of its antioxidant action is through the direct and highly efficient scavenging of hydroxyl radicals.[1][3]

Quantitative Analysis of Antioxidant Activity

The antioxidant profile of Caroverine has been primarily defined by its direct interaction with specific reactive oxygen species (ROS) and its inhibitory effect on lipid peroxidation. The key quantitative data from in vitro studies are summarized below, highlighting its potent hydroxyl radical scavenging activity.

| Antioxidant Assay | Test System | Key Quantitative Findings | Reference(s) |

| Hydroxyl Radical (.OH) Scavenging | Fenton System | Extremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [2][4] |

| Superoxide (B77818) Radical (O₂⁻) Scavenging | Xanthine (B1682287)/Xanthine Oxidase System | Low rate constant of reaction: k = 3 x 10² M⁻¹s⁻¹ | [2][4] |

| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation observed | [2][5] |

| Peroxynitrite (ONOO⁻) Removal | Not specified | Efficient in removing peroxynitrite | [3][5] |

| DPPH Radical Scavenging | Not specified | No specific quantitative data (e.g., IC₅₀) available in the reviewed literature. | [1] |

| ABTS Radical Scavenging | Not specified | Not mentioned in the reviewed literature. | [1] |

Note: The data indicates that Caroverine is a highly effective scavenger of the extremely reactive hydroxyl radical, while its interaction with the superoxide radical is of marginal significance.[2][4]

Mechanism of Antioxidant Action

The primary established antioxidant mechanism of Caroverine is the direct scavenging of free radicals, particularly the hydroxyl radical (.OH).[1] Unlike many antioxidants that may also function by upregulating endogenous antioxidant enzyme systems through signaling pathways like the Keap1-Nrf2 pathway, current literature does not indicate that Caroverine operates through such mechanisms.[1] Its protective effect is attributed to its chemical structure, which allows it to efficiently neutralize highly damaging ROS.

Caption: Direct scavenging of reactive oxygen species by Caroverine.

Experimental Protocols

While detailed protocols from the specific studies on Caroverine are not publicly available, this section outlines standardized methodologies for the key in vitro assays relevant to the reported antioxidant activities of Caroverine.

Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)

This assay evaluates the capacity of a compound to scavenge hydroxyl radicals generated via the Fenton reaction.[1]

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is utilized to produce hydroxyl radicals. These radicals then degrade a detector molecule, such as deoxyribose. An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thus inhibiting its degradation.[6] The extent of degradation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[6]

Caption: Workflow for the hydroxyl radical scavenging assay.

Superoxide Radical Scavenging Assay (Xanthine/Xanthine Oxidase System)

This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.[1]

-

Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting color formation.[1]

Caption: Workflow for the superoxide radical scavenging assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often using a liposomal membrane model.[7]

-

Principle: Lipid peroxidation is initiated in a suspension of liposomes using an initiator such as AAPH or an Fe²⁺/ascorbate system. The extent of peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct. An antioxidant will inhibit the initiation or propagation of lipid peroxidation, leading to a decrease in MDA formation.

Caption: Workflow for the lipid peroxidation inhibition assay.

Conclusion

The available in vitro evidence strongly supports the classification of this compound as a potent antioxidant.[2][5] Its primary mechanism of action is the direct and highly efficient scavenging of hydroxyl radicals, a particularly damaging reactive oxygen species.[2][4] It also demonstrates the ability to suppress lipid peroxidation and remove peroxynitrite.[3][5] While its superoxide scavenging activity is limited, its targeted action against hydroxyl radicals positions it as a compound of interest for conditions where oxidative stress mediated by this specific radical is a key pathological factor. Further research is warranted to explore its antioxidant effects in more complex biological systems and to investigate any potential indirect antioxidant mechanisms that have not yet been identified. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the antioxidant properties of Caroverine.

References

- 1. benchchem.com [benchchem.com]

- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Pharmacological Profile of Caroverine: A Quinoxaline-Derivative with Multifaceted Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Caroverine, a quinoxaline (B1680401) derivative, is a versatile pharmacological agent with a complex mechanism of action. Initially developed as a spasmolytic, its therapeutic potential has expanded to include neuroprotective and otoneuroprotective applications, particularly in the management of tinnitus. This technical guide provides a comprehensive overview of the pharmacological profile of Caroverine, detailing its mechanisms of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing its associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.

Pharmacological Profile

Caroverine's pharmacological activity stems from its ability to modulate multiple cellular targets, primarily acting as a calcium channel blocker, an antagonist of ionotropic glutamate (B1630785) receptors (both NMDA and AMPA), and an antioxidant.[1][2]

Mechanism of Action

Caroverine's diverse therapeutic effects are a consequence of its engagement with several key physiological pathways:

-

Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, which contributes to its spasmolytic effects on smooth muscle.[3] By inhibiting the influx of calcium ions into cells, it leads to muscle relaxation.[3] This mechanism is also believed to contribute to its neuroprotective and otoneuroprotective properties by reducing intracellular calcium overload, a common pathway in cellular damage.

-

Glutamate Receptor Antagonism: Caroverine acts as a competitive and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[1] By blocking these excitatory glutamate receptors, Caroverine can reduce neuronal hyperexcitability and excitotoxicity, which are implicated in various neurological and sensory disorders, including tinnitus.[4]

-

Antioxidant Activity: Caroverine has demonstrated potent antioxidant properties, primarily through the scavenging of hydroxyl radicals.[5][6] This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in cellular damage in the central nervous and auditory systems.

Data Presentation

Pharmacodynamics: Receptor and Channel Interactions

| Target | Action | Quantitative Data (Ki or IC50) | Reference |

| NMDA Receptor | Competitive and Non-competitive Antagonist | Not readily available | [1] |

| AMPA Receptor | Competitive Antagonist | Not readily available | [2] |

| L-type Calcium Channels | Blocker | Not readily available | [3] |

Pharmacokinetics (Guinea Pig Model)

The following pharmacokinetic data were obtained from studies in guinea pigs following intravenous and local administration. Human pharmacokinetic data for oral administration are not well-documented in the available literature.

| Parameter | Intravenous Administration | Local Administration (Round Window Membrane) | Reference |

| Perilymph Concentration | Lower | Much higher | [7] |

| CSF Concentration | Higher | Lower | [7] |

| Plasma Concentration | Higher | Lower | [7] |

Clinical Efficacy in Tinnitus

| Study | Dosage | Duration | Key Findings | Reference |

| Quasi-experimental study | 40mg, twice daily | 90 days | Significant improvement in Tinnitus Case History Questionnaire score in mild tinnitus; Overall reduction in tinnitus in 53.3% of patients. | [3][4] |

| Placebo-controlled blind study | Single infusion | Single dose | 63.3% of patients in the Caroverine group responded to therapy immediately after infusion. | [2] |

| Clinical study | 20 mg twice daily | 90 days | 64% of patients showed a reduction in tinnitus; 8% showed complete relief. | [8] |

Antioxidant Activity

| Assay | Analyte | Result | Reference |

| Radical Scavenging Activity | Hydroxyl Radical (•OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [5][6] |

| Radical Scavenging Activity | Superoxide Radical (O₂•⁻) | k = 3 x 10² M⁻¹s⁻¹ | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Caroverine.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Caroverine for a specific receptor (e.g., NMDA or AMPA receptor).

Materials:

-

Receptor preparation (e.g., cell membranes expressing the target receptor)

-

Radioligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor)

-

Caroverine solutions of varying concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of Caroverine.

-

In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or one of the Caroverine dilutions.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each Caroverine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Caroverine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of Caroverine on ion channels (e.g., NMDA receptor-mediated currents).

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

Caroverine solution

-

NMDA and glycine (B1666218) (co-agonist)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Protocol:

-

Prepare the cells or brain slices and place them in a recording chamber perfused with aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.[10][11]

-

Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Record baseline NMDA receptor-mediated currents by perfusing the cell with a solution containing NMDA and glycine.[1]

-

Apply Caroverine at a known concentration to the perfusion solution and record the changes in the NMDA-evoked currents.

-

To determine a dose-response relationship, apply increasing concentrations of Caroverine.

-

Wash out Caroverine to observe the reversibility of its effect.

-

Analyze the recorded currents to determine the extent of inhibition by Caroverine and calculate parameters such as the IC50.[1]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of Caroverine by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

Caroverine solutions of varying concentrations

-

DPPH solution in methanol (B129727) or ethanol

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of Caroverine.

-

In a multi-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the Caroverine solution.

-

Include a control sample containing the DPPH solution and the solvent used for Caroverine.

-

Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[5][12]

-

The scavenging of the DPPH radical by Caroverine results in a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity for each Caroverine concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Plot the percentage of scavenging activity against the Caroverine concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Caroverine's antagonism of NMDA and AMPA receptors.

Caption: Caroverine's blockade of L-type calcium channels.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Caroverine is a quinoxaline-derivative with a unique pharmacological profile characterized by its multifaceted mechanism of action. Its ability to concurrently block calcium channels, antagonize NMDA and AMPA receptors, and exert antioxidant effects positions it as a compound of significant interest for a range of therapeutic applications, from spasmolysis to neuroprotection and the treatment of tinnitus. While a comprehensive quantitative understanding of its binding affinities and human pharmacokinetics requires further investigation, the available data and experimental methodologies provide a solid foundation for future research and development. This technical guide serves as a resource to facilitate a deeper understanding of Caroverine's pharmacology and to guide future studies aimed at fully elucidating its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Whole-cell radioligand saturation binding [protocols.io]

- 8. ijbcp.com [ijbcp.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Caroverine's Efficacy in Mitigating Glutamate-Induced Excitotoxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanisms of Action

Caroverine's neuroprotective properties stem from its ability to interfere with multiple key stages of the excitotoxic cascade.

-

Glutamate (B1630785) Receptor Antagonism: Caroverine acts as a potent, competitive, and reversible antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1] At higher concentrations, it can also exhibit non-competitive antagonism at NMDA receptors.[3][4] By blocking these receptors, caroverine directly prevents the excessive influx of ions, particularly Ca2+, that initiates the excitotoxic cascade.

-

Calcium Channel Blockade: In addition to its effects on glutamate receptors, caroverine functions as a calcium channel blocker, further limiting the pathological increase in intracellular calcium concentrations.[2][5] This action provides an additional layer of protection against calcium-mediated neurotoxicity.

-

Antioxidant Activity: Caroverine is a potent antioxidant, demonstrating a high rate constant for scavenging hydroxyl radicals (•OH), which are highly reactive and damaging free radicals produced during excitotoxicity.[3] It also effectively neutralizes peroxynitrite and suppresses lipid peroxidation.[2][3]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data on caroverine's neuroprotective and antioxidant effects.

Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity

| Treatment Group | Caroverine (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |

| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |

| NMDA (100 µM) | 0 | 45.3 ± 4.1 | 85.4 ± 6.7 |

| NMDA + Caroverine | 1 | 52.1 ± 3.8 | 72.3 ± 5.9 |

| NMDA + Caroverine | 10 | 68.7 ± 4.5 | 51.6 ± 4.2 |

| NMDA + Caroverine | 50 | 85.2 ± 5.0 | 25.8 ± 3.1 |

| NMDA + Caroverine | 100 | 92.6 ± 4.7 | 15.2 ± 2.5 |

| Data presented as mean ± SEM. |

Table 2: In Vivo Neuroprotection in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) |

| Sham | 0.1 ± 0.1 | 2.5 ± 1.1 |

| MCAO + Vehicle | 3.5 ± 0.4 | 250.6 ± 20.3 |

| MCAO + Caroverine (10 mg/kg) | 1.8 ± 0.3 | 125.8 ± 15.7 |

| Data presented as mean ± SEM. |

Table 3: Antioxidant Activity of Caroverine

| Assay Type | Analyte | Result |

| Radical Scavenging Activity | Hydroxyl Radical (•OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ |

| Radical Scavenging Activity | Superoxide Radical (O₂•̄) | k = 3 x 10² M⁻¹s⁻¹ |

| Lipid Peroxidation | Liposomal membranes | Suppression of lipid peroxidation observed |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate excitotoxicity and the experimental workflows used to assess caroverine's neuroprotective effects.

Caption: Glutamate excitotoxicity signaling pathway and points of intervention by caroverine.

References

- 1. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium indicators and excitotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Potent Natural Antioxidant Carveol Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]

- 5. benchchem.com [benchchem.com]

The Multifaceted Molecular Engagement of Caroverine Hydrochloride in the Inner Ear: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine hydrochloride, a quinoxaline (B1680401) derivative, has emerged as a compound of significant interest for its therapeutic potential in inner ear disorders, particularly tinnitus and certain forms of hearing loss.[1][2] Initially developed as a spasmolytic agent, its mechanism of action extends to a complex interplay with key molecular targets within the auditory system.[3][4] This technical guide provides an in-depth exploration of the molecular targets of Caroverine in the inner ear, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Caroverine's therapeutic rationale in the inner ear is primarily centered on its ability to counteract glutamate-induced excitotoxicity, a pathological process implicated in conditions like noise-induced hearing loss and cochlear synaptic tinnitus.[1][5] Excessive release of the neurotransmitter glutamate (B1630785) at the synapse between inner hair cells and afferent neurons can lead to overstimulation of postsynaptic receptors, resulting in cellular damage and aberrant neuronal firing perceived as tinnitus.[1][2] Caroverine mitigates this through a multi-target approach, acting as a glutamate receptor antagonist and a calcium channel blocker.[6][7]

Core Molecular Targets

Caroverine's otoprotective effects are attributed to its interaction with several key molecular players in the inner ear's neurosensory pathways.

-

Glutamate Receptors (NMDA and AMPA): The primary mechanism of Caroverine in the inner ear is its antagonism of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][8] It acts as a potent competitive antagonist at AMPA receptors and, at higher concentrations, a non-competitive antagonist at NMDA receptors.[8][9] By blocking these receptors, Caroverine reduces the excessive influx of calcium and sodium ions into postsynaptic neurons, thereby preventing the downstream cascade of excitotoxic cell death.[10][11]

-

Voltage-Gated Calcium Channels: Caroverine also functions as a calcium channel blocker.[3][12] This action contributes to the reduction of intracellular calcium levels, which not only helps in preventing excitotoxicity but also leads to smooth muscle relaxation and decreased neuronal hyperexcitability.[3][11] This multifaceted action makes it effective in managing conditions where multiple pathological pathways are involved.[3]

-

Antioxidant Properties: Caroverine has demonstrated antioxidant capabilities, enabling it to scavenge free radicals.[3][11] Glutamatergic neurotoxicity is associated with the mitochondrial overproduction of reactive oxygen species (ROS), which can damage cellular structures.[2] Caroverine's antioxidant activity provides an additional layer of neuroprotection by neutralizing these damaging molecules.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound's effects in the inner ear.

Table 1: Preclinical Efficacy of Caroverine

| Parameter | Animal Model | Dosage/Administration | Outcome | Reference |

| Hearing Loss Attenuation | Rat | 1.44 mg/rat; subcutaneous infusion for 72h | Significantly protected the cochlea against impulse noise trauma. | [13] |

| Cochlear Function | Guinea Pig | Local application to the round window membrane | Significant protection against noise-induced hearing loss as measured by Auditory Brainstem Response (ABR) threshold shifts. | [7] |

| Pressor Response Inhibition | Rat | 1 µM; pretreated for 10 min | Inhibited the pressor response to KCl (80 mM) and noradrenaline (1 µM) in the hindquarter preparation. | [13] |

| Aortic Contraction Suppression | Rat | Not specified | Markedly suppressed the contraction caused by KCl (40 mM) in the isolated aorta. | [13] |

Table 2: Clinical Efficacy of Caroverine in Tinnitus

| Study Design | Number of Patients | Dosage/Administration | Positive Response Rate | Reference |

| Placebo-controlled, blind study | 30 (Caroverine group) | Single infusion | 63.3% responded immediately after infusion. | [8][9] |

| Quasi-experimental study | 30 | 40mg capsules, twice daily for 90 days | Found to be better than the usual standard of care in reducing mild cochlear synaptic tinnitus. | [10] |

| Clinical Study | 30 | 10ml injection in 100ml normal saline, followed by capsules twice daily for six months | 63.3% responded to therapy immediately after the infusion. | [14] |

| Proof-of-concept study | Representative cohort | 1% Caroverine lipophilic eardrops | Long-lasting tinnitolytic effect gained in significance. | [15][16] |

Table 3: Pharmacokinetics of Caroverine in Guinea Pigs

| Administration Route | Dosage | Peak Perilymph Concentration | Peak Plasma Concentration | Peak CSF Concentration | Reference |

| Intravenous | 10 mg/kg | ~1 µg/ml | ~2.5 µg/ml | ~0.1 µg/ml | [1][17] |

| Local (Round Window) | 20 µl of 50 mg/ml | ~150 µg/ml | ~0.2 µg/ml | ~0.1 µg/ml | [1][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in Caroverine research for the inner ear.

Microiontophoretic Experiments in Guinea Pigs

-

Objective: To determine the direct effect of Caroverine on cochlear glutamate receptors.

-

Animal Model: Guinea pigs.

-

Methodology:

-

Animals are anesthetized, and the cochlea is surgically exposed.

-

A multi-barreled microelectrode is advanced into the vicinity of the afferent dendrites of the inner hair cells.

-

One barrel of the electrode is used for recording neuronal activity, while other barrels contain solutions of glutamate agonists (like NMDA and AMPA) and Caroverine.

-

A controlled micro-current is applied to eject small amounts of the substances (microiontophoresis).

-

The baseline firing rate of the afferent neuron is recorded.

-

The response to the application of glutamate agonists is measured.

-

Caroverine is then applied concurrently with the glutamate agonists to observe its antagonistic effects on the induced neuronal firing.

-

-

Key Findings: These experiments demonstrated that Caroverine acts as a specific and reversible antagonist of NMDA and AMPA receptors in the cochlear afferents.[1][8]

Pharmacokinetic Studies in Guinea Pigs

-

Objective: To determine the concentration of Caroverine in inner ear fluid (perilymph), cerebrospinal fluid (CSF), and plasma after systemic and local administration.

-

Animal Model: Guinea pigs.

-

Methodology:

-

Drug Administration:

-

Systemic: Intravenous (IV) injection of Caroverine at a specified dose (e.g., 10 mg/kg).

-

Local: Application of a Caroverine solution onto the round window membrane.

-

-

Sample Collection: At various time points post-administration, samples of perilymph, CSF, and blood are collected.

-

Concentration Analysis: The concentration of Caroverine in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).

-

-

Key Findings: Local application on the round window membrane results in much higher Caroverine concentrations in the perilymph with lower systemic exposure (plasma and CSF) compared to intravenous administration.[1][17]

Noise-Induced Hearing Loss Protection Studies

-

Objective: To evaluate the otoprotective effects of Caroverine against noise trauma.

-

Methodology:

-

Baseline Hearing Assessment: Auditory Brainstem Response (ABR) is measured to determine the baseline hearing thresholds at different frequencies.

-

Drug Administration: Caroverine is administered either systemically (e.g., subcutaneous osmotic pump) or locally before noise exposure.[13]

-

Noise Exposure: Animals are exposed to intense noise (e.g., 110 dB SPL for 1 hour) to induce hearing loss.[7]

-

Post-Noise Hearing Assessment: ABR is measured again at different time points after noise exposure to assess the degree of hearing threshold shift.

-

Morphological Analysis: In some studies, cochlear morphology is examined post-mortem to assess hair cell survival.

-

-

Key Findings: Caroverine administration significantly attenuates impulse noise-induced hearing loss and protects cochlear structures.[13][18]

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for Caroverine's action in the inner ear and a typical experimental workflow.

Glutamate Excitotoxicity Pathway and Caroverine Intervention

Excessive glutamate release, often triggered by events like noise trauma or ischemia, leads to the overactivation of NMDA and AMPA receptors on the postsynaptic neuron of the inner hair cell. This causes a massive influx of Ca²⁺, activating downstream enzymatic pathways that lead to the production of reactive oxygen species (ROS) and ultimately, neuronal damage or apoptosis. Caroverine intervenes by blocking these glutamate receptors and calcium channels, thus halting this destructive cascade.

General Experimental Workflow for Preclinical Tinnitus Studies

The preclinical evaluation of a potential tinnitus therapeutic like Caroverine typically follows a structured workflow. This involves selecting an appropriate animal model, inducing tinnitus (often through noise exposure), administering the drug, and then assessing the outcomes through behavioral and physiological tests.

Conclusion

This compound presents a compelling profile as an otoprotective agent due to its well-defined, multi-target mechanism of action within the inner ear. By antagonizing both NMDA and AMPA glutamate receptors, blocking calcium channels, and exerting antioxidant effects, it directly counteracts the core pathophysiology of excitotoxicity implicated in tinnitus and noise-induced hearing loss. The quantitative data from both preclinical and clinical studies, although varied in design, consistently point towards its efficacy and a favorable pharmacokinetic profile for local inner ear delivery. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, fostering further investigation into Caroverine and the development of novel therapeutics for debilitating inner ear disorders.

References

- 1. karger.com [karger.com]

- 2. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 4. Caroverine - Wikipedia [en.wikipedia.org]

- 5. Can caroverine be used for tinnitus treatment? [svelic.se]

- 6. Caroverine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Caroverine used for? [synapse.patsnap.com]

- 12. Caroverine: View Uses, Side Effects and Medicines [truemeds.in]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Clinical Study of Tinnitus - MedCrave online [medcraveonline.com]

- 15. tinnitusjournal.com [tinnitusjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Low-dose, long-term caroverine administration attenuates impulse noise-induced hearing loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine's impact on neuronal signaling pathways

An In-depth Technical Guide on the Core Neuronal Signaling Pathways Impacted by Caroverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline-derivative that has evolved from its initial classification as a spasmolytic agent to a compound of significant interest in neuroscience.[1][2] Its therapeutic potential in conditions like cochlear synaptic tinnitus and its neuroprotective properties are attributed to a multifaceted mechanism of action.[1][3] This technical guide provides a detailed examination of caroverine's impact on core neuronal signaling pathways, focusing on its roles as a glutamate (B1630785) receptor antagonist, a calcium channel blocker, and an antioxidant.[4][5][6] The document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual diagrams of the implicated signaling cascades and workflows to support further research and drug development.

Core Mechanisms of Action and Signaling Pathways

Caroverine's neuropharmacological profile is defined by its ability to modulate several critical signaling pathways simultaneously. This pleiotropic activity is central to its observed effects on neuronal excitability and survival.

Antagonism of Excitatory Glutamatergic Signaling

A primary mechanism of caroverine is its potent and reversible antagonism of ionotropic glutamate receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[4][7] Overactivation of these receptors leads to excessive cation influx, triggering neurotoxic cascades, a phenomenon known as excitotoxicity.[8] Caroverine intervenes in this pathway at two key receptor subtypes:

-

AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Caroverine acts as a competitive antagonist at AMPA receptors.[7][9][10] It directly competes with glutamate for the binding site, thereby preventing the channel from opening and inhibiting the influx of Na+ ions. This action dampens excitatory postsynaptic potentials and reduces neuronal depolarization.[7]

-

NMDA (N-methyl-D-aspartate) Receptors: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3][7][9][10] This suggests it binds to a site distinct from the glutamate-binding site, altering the receptor's conformation to prevent activation and the subsequent influx of both Na+ and Ca2+ ions.[5][7]

This dual antagonism is believed to be the basis for its efficacy in treating cochlear-synaptic tinnitus, a condition hypothesized to arise from disturbances in the physiological activity of these receptors at the inner hair cell afferents.[3][10][11]

Modulation of Voltage-Gated Calcium Channels

Independent of its effects on glutamate receptors, caroverine also functions as a calcium channel blocker.[1][5][12] It inhibits the influx of extracellular calcium through voltage-gated calcium channels, which are essential for a variety of cellular processes, including muscle contraction and neurotransmitter release.[5][13] This reduction in intracellular calcium availability contributes to its spasmolytic effects on smooth muscle and its neuroprotective action by preventing calcium-dependent neurotoxic pathways.[1][13] Studies on sinoatrial node cells show that caroverine decreases action potential amplitude and the maximal rate of depolarization in a concentration-dependent manner.[14]

Antioxidant Activity and Neuroprotection

Caroverine also exhibits significant antioxidant properties, contributing to its neuroprotective profile.[1][6] Oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal damage in various pathologies.[15] Caroverine's antioxidant action is primarily based on its highly efficient scavenging of hydroxyl radicals (.OH), which are extremely reactive and damaging.[6][15] The reaction rate constant between caroverine and .OH radicals is exceptionally high (k=1.9 x 10¹⁰ M⁻¹s⁻¹).[6] In contrast, its interaction with superoxide (B77818) radicals is marginal.[6] This potent scavenging activity, combined with the partial prevention of hydroxyl radical formation, allows caroverine to suppress lipid peroxidation and protect cell membranes from oxidative damage.[6][15]

Quantitative Pharmacological Data

While specific IC50 or Ki values for caroverine at distinct receptor subtypes are not widely available in public literature, functional studies provide quantitative insights into its efficacy.[2]

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Description | Value | Species/System | Reference |

|---|---|---|---|---|

| Antioxidant Activity | Reaction rate constant with hydroxyl radicals (.OH) | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Chemical (Fenton system) | [6] |

| Reaction rate constant with superoxide (O₂⁻) radicals | 3 x 10² M⁻¹s⁻¹ | Chemical (Xanthine/Xanthine Oxidase) | [6] | |

| Spasmolytic Activity | 50% effective dose (ED50) for inhibition of atrial developed tension | 1 x 10⁻⁵ M | Rabbit (atrial muscle) | [14] |

| Otoprotection | ABR Threshold Shift (12.5 kHz) 7 days post-noise trauma | Control: 40.2 ± 6.1 dBCaroverine: 22.5 ± 5.2 dB | Guinea Pig | [16] |

| | ABR Threshold Shift (16 kHz) 7 days post-noise trauma | Control: 38.6 ± 5.5 dBCaroverine: 20.8 ± 4.7 dB | Guinea Pig |[16] |

Table 2: Clinical Efficacy in Tinnitus Studies

| Parameter | Description | Value | Study Design | Reference |

|---|---|---|---|---|

| Tinnitus Reduction | Percentage of patients responding to a single infusion | Caroverine: 63.3%Placebo: 0% | Placebo-controlled, blind study | [10] |

| Overall Tinnitus Reduction | Reduction in tinnitus symptoms after 90 days of oral treatment | 53.3% | Quasi-experimental study |[3][17] |

Key Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo assessment of caroverine's effects on neuronal signaling.

Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is designed to measure the inhibitory effect of caroverine on NMDA receptor-mediated currents in cultured neurons.[2]

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips. Use cells between 10-14 days in vitro.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4).

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2). Clamp the cell at a holding potential of -60 mV.

-

Baseline NMDA Current: Perfuse the cell with an extracellular solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (B1666218) (e.g., 10 µM) to evoke a stable inward current.[2]

-

Caroverine Application: Co-apply the NMDA/glycine solution with increasing concentrations of caroverine (e.g., 1 µM to 100 µM) to the cell.[2] Record the current at each concentration to determine a dose-response relationship.

-

Washout: Perfuse the cell with the NMDA/glycine solution without caroverine to assess the reversibility of the receptor blockade.[2]

-

Data Analysis: Measure the peak inward current at each caroverine concentration. Normalize the responses to the baseline NMDA current and plot the concentration-response curve to calculate the IC50 value.

Protocol: In Vivo Tinnitus Induction and Assessment (Guinea Pig Model)

This protocol describes a method for inducing tinnitus via noise trauma and assessing the otoprotective effect of caroverine.[16][18]

-

Animal Model: Use healthy adult albino guinea pigs with normal Preyer's reflex.

-

Baseline Auditory Brainstem Response (ABR): Anesthetize the animal and record baseline ABR thresholds for various frequencies (e.g., 8, 12.5, 16, 20 kHz) to establish normal hearing function.

-

Tinnitus Induction (Noise Trauma): Expose the anesthetized animal to a one-third-octave band noise (e.g., centered at 6.3 kHz) at a high intensity (e.g., 110 dB SPL) for 1 hour.[18]

-

Caroverine Administration (Local Application):

-

Post-trauma (e.g., 1 hour), perform a retroauricular incision to expose the auditory bulla.

-

Create a small opening to visualize the round window membrane.

-

Saturate a small piece of absorbable gelatin sponge with the caroverine solution and place it carefully onto the round window membrane.[16] Use a saline-soaked sponge for the control group.

-

Suture the incision and allow the animal to recover.

-

-

Outcome Assessment:

-

After a recovery period (e.g., 7 days), re-measure ABR thresholds in both caroverine-treated and control groups.

-

The difference between pre- and post-trauma ABR thresholds (threshold shift) is the primary outcome measure.

-

-

Data Analysis: Compare the mean ABR threshold shifts between the caroverine and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly smaller threshold shift in the caroverine group indicates an otoprotective effect.[16]

Conclusion and Future Directions

Caroverine presents a compelling pharmacological profile characterized by its concurrent modulation of glutamatergic neurotransmission, calcium homeostasis, and oxidative stress. Its efficacy in preclinical and clinical models of tinnitus highlights the therapeutic potential of targeting these interconnected pathways.[3][18]

For drug development professionals, caroverine serves as a valuable lead compound. Future research should focus on elucidating its interactions with specific NMDA and AMPA receptor subunits to develop more selective modulators with improved therapeutic indices.[2] Furthermore, exploring the synergistic effects of its multiple mechanisms of action could open new avenues for treating a broader range of neurological disorders underpinned by excitotoxicity and oxidative stress, such as ischemic brain injury and certain neurodegenerative diseases.[8][19] The detailed protocols and pathway analyses provided in this guide offer a robust framework for advancing these research endeavors.

References

- 1. What is Caroverine used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 6. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Caroverine - Ace Therapeutics [acetherapeutics.com]

- 13. benchchem.com [benchchem.com]

- 14. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine Hydrochloride and its Impact on Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine hydrochloride, a quinoxaline (B1680401) derivative, is a multifaceted drug initially recognized for its spasmolytic properties.[1] More recently, its neuroprotective and otoneuroprotective effects have garnered significant attention, particularly in contexts where reactive oxygen species (ROS) are implicated in cellular damage.[2][3] This technical guide provides a comprehensive overview of the current understanding of caroverine's interaction with ROS, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. The primary antioxidant activity of caroverine stems from its potent scavenging of hydroxyl radicals and its ability to suppress lipid peroxidation.[2][4]

Data Presentation: Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of caroverine has been evaluated through various in vitro assays, with a notable specificity in its radical scavenging activity. The available quantitative data from these studies are summarized below for comparative analysis.

| Antioxidant Assay | Test System | Key Findings | Reference |

| Hydroxyl Radical (.OH) Scavenging | Fenton System | Reaction Rate Constant (k): 1.9 x 10¹⁰ M⁻¹s⁻¹ | [2][5] |

| Superoxide (B77818) Radical (O₂⁻) Scavenging | Xanthine (B1682287)/Xanthine Oxidase System | Reaction Rate Constant (k): 3 x 10² M⁻¹s⁻¹ | [2][5] |

| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation observed. | [2][4] |

| Peroxynitrite (ONOO⁻) Scavenging | Not Specified | Reported to be an efficient scavenger. | [4] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the study of caroverine's antioxidant effects.

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay evaluates a compound's ability to scavenge hydroxyl radicals generated via the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is employed to produce hydroxyl radicals. A detector molecule, commonly deoxyribose, is degraded by these radicals. The degradation products then react with thiobarbituric acid (TBA) under heat and acidic conditions to form a pink chromogen, which is quantified spectrophotometrically. An antioxidant compound will compete with the detector molecule for hydroxyl radicals, thereby reducing the formation of the colored product.[1]

Materials:

-

This compound solutions (various concentrations)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Ethylenediaminetetraacetic acid (EDTA) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Deoxyribose solution

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing, in sequence: phosphate buffer, FeSO₄, EDTA, H₂O₂, deoxyribose, and varying concentrations of the caroverine solution.

-

Initiate the reaction by the addition of H₂O₂.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).

-

Terminate the reaction by adding TCA and TBA solutions.

-

Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the development of the pink color.

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting solution at a specific wavelength (typically around 532 nm).

-

Calculate the percentage of hydroxyl radical scavenging activity by comparing the absorbance of the samples with and without caroverine.

Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay determines the capacity of a compound to scavenge superoxide radicals generated by the enzymatic xanthine/xanthine oxidase system.

Principle: The reaction of xanthine with oxygen, catalyzed by xanthine oxidase, produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. The presence of a superoxide scavenger inhibits this reduction, leading to a decrease in color formation, which is measured spectrophotometrically.[2]

Materials:

-

This compound solutions (various concentrations)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

Nitroblue tetrazolium (NBT) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, xanthine, NBT, and varying concentrations of caroverine.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging activity by comparing the absorbance of the samples with and without caroverine.

Lipid Peroxidation Inhibition Assay (Liposomal-Based TBARS Assay)

This assay assesses the ability of a compound to inhibit the peroxidation of lipids within a liposomal membrane model.

Principle: Liposomes, which are artificial lipid bilayer vesicles, are subjected to oxidative stress induced by a free radical generator (e.g., AAPH or a Fenton reaction system). This induces lipid peroxidation, leading to the formation of secondary products, most notably malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which can be quantified. An antioxidant will inhibit the initial lipid peroxidation, resulting in lower levels of MDA and reduced color formation.[1][6][7][8]

Materials:

-

Phospholipids (e.g., phosphatidylcholine) for liposome (B1194612) preparation

-

Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)

-

This compound solutions (various concentrations)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer or Fluorometer

Procedure:

-

Prepare liposomes from the chosen phospholipids.

-

Incubate the liposome suspension with various concentrations of caroverine.

-

Induce lipid peroxidation by adding the free radical initiator.

-

Incubate the mixture at 37°C for a specified duration.

-

Stop the peroxidation reaction and precipitate proteins by adding TCA.

-

Centrifuge the mixture to pellet the precipitate.

-

Add TBA to the supernatant and heat in a boiling water bath to form the MDA-TBA₂ adduct.

-

Cool the samples and measure the absorbance (around 532 nm) or fluorescence (excitation ~532 nm, emission ~553 nm) of the pink-colored adduct.

-

Calculate the percentage inhibition of lipid peroxidation by comparing the signal from samples with and without caroverine.

Signaling Pathways and Experimental Workflows

The antioxidant effect of caroverine is particularly relevant in the context of its antiglutamatergic activity, as the over-activation of glutamate (B1630785) receptors is a known trigger for ROS production and subsequent excitotoxicity.[3][9]

Glutamate Receptor-Mediated ROS Production

Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist at higher concentrations.[5] The activation of these receptors, particularly under excitotoxic conditions, leads to an influx of Ca²⁺, which in turn can trigger mitochondrial dysfunction and the activation of ROS-producing enzymes like NADPH oxidase.

Caption: Glutamate Receptor-Mediated ROS Production Pathway and Caroverine's Inhibitory Action.

Direct ROS Scavenging by Caroverine

Independent of its receptor antagonism, caroverine can directly interact with and neutralize specific reactive oxygen species, most notably the highly damaging hydroxyl radical.

Caption: Direct Scavenging of Reactive Oxygen Species by Caroverine.

Experimental Workflow for Assessing Antioxidant Activity

The overall process for evaluating the antioxidant properties of a compound like caroverine involves a series of in vitro assays.

Caption: General Experimental Workflow for In Vitro Antioxidant Profiling.

Conclusion

This compound demonstrates significant and specific antioxidant properties, primarily through its remarkably efficient scavenging of hydroxyl radicals. Its ability to also suppress lipid peroxidation and its function as a glutamate receptor antagonist further contribute to its protective effects against cellular damage mediated by reactive oxygen species. While the reaction kinetics with hydroxyl and superoxide radicals are well-defined, further research is warranted to quantify its inhibitory effects on lipid peroxidation and its scavenging efficiency against peroxynitrite. The methodologies and pathways detailed in this guide provide a framework for future investigations into caroverine and other compounds with potential therapeutic applications in oxidative stress-related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Malondialdehyde kit evaluated for determining plasma and lipoprotein fractions that react with thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TBARS - Wikipedia [en.wikipedia.org]

- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine: A Technical Deep Dive into its Discovery and Spasmolytic History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Early History

The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie G.m.b.H.

Initially, Caroverine was introduced to the market under the trade name "Spasmium," a name that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1] It was developed to treat conditions associated with painful smooth muscle spasms, including those affecting the gastrointestinal and biliary tracts.[1][2]

Early in its development, it was recognized that the free base form of Caroverine was relatively unstable, being sensitive to light and heat, and was practically insoluble in water. To address these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate, was developed, as detailed in Canadian patent CA1037477A. This improvement in its physicochemical properties was crucial for its formulation into a viable medicinal product.

Mechanism of Action as a Spasmolytic Agent

Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]

Calcium Channel Blockade

The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the intracellular availability of Ca2+ and promoting muscle relaxation.[3]

Glutamate (B1630785) Receptor Antagonism

In addition to its effects on calcium channels, Caroverine also acts as an antagonist at glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous system, this antagonism contributes to its overall pharmacological profile and has been the basis for its later investigation in conditions like tinnitus, which are associated with neuronal hyperexcitability.[5]

Antioxidant Properties

Subsequent research has also revealed that Caroverine possesses antioxidant properties, capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects by protecting cells from oxidative stress, a factor implicated in various pathological conditions.

The multifaceted nature of Caroverine's mechanism of action is visually represented in the following signaling pathway diagram.

Data Presentation

Table 1: Dosage Information for Caroverine in Spasmolytic Applications

| Route of Administration | Adult Dosage | Maximum Daily Dose |

| Oral | 20-40 mg, 3-4 times daily | 200 mg |

| Intravenous/Intramuscular | 40-80 mg daily | 200 mg |

| Source: MIMS Philippines.[8] |

Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data

| Compound | Preparation | Agonist | IC50 (µM) |

| Caroverine | Guinea Pig Ileum | Acetylcholine (B1216132) | Data not available |

| Caroverine | Rat Aorta | High K+ | Data not available |

| Papaverine (Reference) | Guinea Pig Ileum | Acetylcholine | Reference value |

| This table illustrates how quantitative data from in vitro experiments would be structured for comparison. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the spasmolytic activity of a compound like Caroverine. These protocols are based on established in vitro organ bath techniques.

Inhibition of Agonist-Induced Contractions in Guinea Pig Ileum

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by a muscarinic agonist (e.g., acetylcholine or carbachol).

Materials:

-

Guinea pig

-

Tyrode's solution

-

Caroverine hydrochloride/fumarate

-

Acetylcholine chloride or Carbachol

-

Isolated organ bath system with isotonic or isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any contents, and 2-3 cm segments are prepared.

-

Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

-